

Application Notes and Protocols for BUR1 Chromatin Immunoprecipitation (ChIP) Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to study the genome-wide localization of the **BUR1** protein kinase in Saccharomyces cerevisiae. **BUR1** is a key regulator of transcription elongation, and understanding its binding patterns is crucial for elucidating gene regulation mechanisms.[1]

Introduction

The **BUR1** kinase, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation by RNA Polymerase II in yeast.[1] It is functionally related to mammalian Cdk9. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the in vivo binding sites of DNA-associated proteins. This protocol has been optimized for the study of **BUR1** in Saccharomyces cerevisiae. The successful execution of this protocol will enable researchers to identify the specific genomic loci where **BUR1** is enriched, providing insights into its regulatory functions.

Key Principles of the ChIP Assay

The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA within intact cells.[2] The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest, in this case **BUR1**, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the



DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by the target protein.[2]

Experimental Protocols

This protocol is adapted from established yeast ChIP methodologies and optimized for the analysis of **BUR1**.

Materials and Reagents

- Saccharomyces cerevisiae strain expressing epitope-tagged BUR1 (e.g., HA-tagged)
- Yeast extract-peptone-dextrose (YPD) medium
- Formaldehyde (37% solution)
- Glycine (2.5 M)
- · Lysis Buffer
- IP Dilution Buffer
- Wash Buffer 1
- Wash Buffer 2
- TE Buffer
- Elution Buffer
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Ethanol (100% and 70%)
- Anti-epitope tag antibody (e.g., anti-HA)



- Protein A/G magnetic beads
- Zirconium beads (0.5 mm)

Step-by-Step Experimental Protocol

- 1. Cell Culture and Cross-linking
- Inoculate 50 mL of YPD medium with a single colony of the yeast strain expressing tagged-BUR1. Grow overnight at 30°C with shaking.
- The next morning, dilute the overnight culture into 1 L of fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.6-0.8).[3]
- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15 minutes at room temperature with gentle shaking.[4]
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
 Incubate for 5 minutes at room temperature with gentle shaking.[4]
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with 25 mL of ice-cold 1x PBS.
- 2. Cell Lysis and Chromatin Shearing
- Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with protease inhibitors.
- Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of zirconium beads.
- Lyse the cells by bead beating for a total of 5 cycles of 1 minute on and 1 minute on ice.
- Transfer the lysate to a new microfuge tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (chromatin) to a new tube.



- Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically for each specific setup.
- 3. Immunoprecipitation
- Take a 50 μL aliquot of the sheared chromatin as the "input" control and store at -20°C.
- Dilute the remaining chromatin 1:10 with IP Dilution Buffer.
- Add 2-5 μg of anti-epitope tag antibody to the diluted chromatin and incubate overnight at 4°C with rotation.
- The next day, add 30 μ L of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.
- Collect the beads using a magnetic stand and discard the supernatant.
- 4. Washes
- Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with rotation for each wash:
 - Wash Buffer 1 (twice)
 - Wash Buffer 2 (twice)
 - TE Buffer (once)
- 5. Elution and Reverse Cross-linking
- Elute the protein-DNA complexes from the beads by adding 250 μL of Elution Buffer and incubating at 65°C for 15 minutes with vortexing every 2-3 minutes.
- Separate the beads on a magnetic stand and transfer the supernatant to a new tube.
- Repeat the elution step and pool the supernatants.



- To both the eluted samples and the input control, add NaCl to a final concentration of 200 mM and incubate at 65°C overnight to reverse the cross-links.
- 6. DNA Purification
- Add Proteinase K to each sample and incubate at 45°C for 2 hours.
- Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
- Wash the DNA pellet with 70% ethanol and resuspend in 30-50 μ L of TE buffer or nuclease-free water.

7. Analysis

The purified DNA can be analyzed by qPCR using primers specific to target gene regions or by preparing libraries for ChIP-seq analysis.

Data Presentation

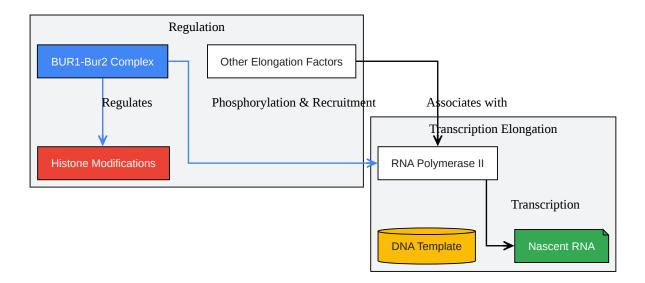
Table 1: Quantitative Parameters for **BUR1** ChIP Assay



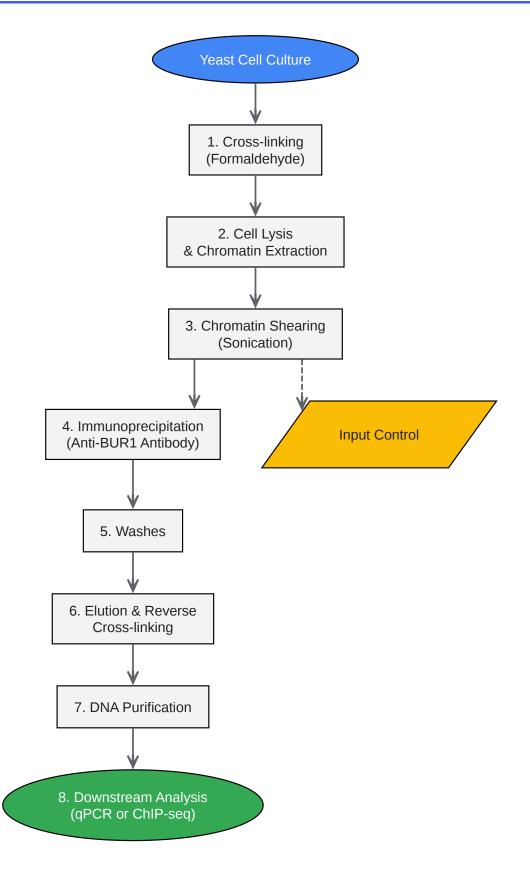
| Parameter | Recommended Range/Value | Notes |
|----------------------------|----------------------------|--|
| Cell Culture | | |
| Starting Cell Number | 1-5 x 10^8 cells | Per immunoprecipitation |
| OD600 at Harvest | 0.6 - 0.8 | Mid-log phase growth[3] |
| Cross-linking | | |
| Formaldehyde Concentration | 1% (final) | Can be optimized (0.5-2%) |
| Cross-linking Time | 15 minutes | Longer times can increase background |
| Chromatin Shearing | | |
| Target Fragment Size | 200 - 500 bp | Verify by agarose gel electrophoresis |
| Immunoprecipitation | | |
| Antibody Amount | 2 - 5 μg | Should be optimized for each antibody lot |
| Chromatin per IP | 50 - 100 μg | |
| DNA Yield | | _ |
| Expected IP DNA Yield | 1 - 10 ng | Highly dependent on BUR1 abundance at the target locus |
| Expected Input DNA Yield | 500 - 2000 ng | |

Visualizations Signaling Pathway and Experimental Workflow









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- To cite this document: BenchChem. [Application Notes and Protocols for BUR1 Chromatin Immunoprecipitation (ChIP) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542163#how-to-perform-a-bur1-chromatin-immunoprecipitation-chip-assay]

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